molecular formula C13H20OS B5137597 1-[3-(isopropylthio)propoxy]-4-methylbenzene

1-[3-(isopropylthio)propoxy]-4-methylbenzene

Cat. No. B5137597
M. Wt: 224.36 g/mol
InChI Key: YSQOKQUMNZZKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(isopropylthio)propoxy]-4-methylbenzene, also known as p-ITPP, is a synthetic allosteric effector of hemoglobin that enhances the release of oxygen from red blood cells. It is a promising candidate for the treatment of various hypoxia-related disorders, including cancer, ischemia, and sickle cell anemia.

Mechanism of Action

P-ITPP binds to the central cavity of hemoglobin, causing a conformational change that enhances the release of oxygen from red blood cells. This allosteric effect is mediated by the stabilization of the R-state of hemoglobin, which has a higher affinity for oxygen than the T-state. P-ITPP also inhibits the binding of 2,3-diphosphoglycerate (2,3-DPG) to hemoglobin, further increasing its oxygen affinity.
Biochemical and Physiological Effects
P-ITPP has been shown to increase oxygen saturation and partial pressure in blood, leading to improved tissue oxygenation. It has also been found to reduce lactate levels and increase ATP production in hypoxic cells, potentially improving cell metabolism and survival. In animal models, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has been shown to reduce tumor hypoxia, increase tumor oxygenation, and enhance the efficacy of radiation therapy.

Advantages and Limitations for Lab Experiments

P-ITPP has several advantages for lab experiments, including its high water solubility and stability in solution. It also has a low toxicity profile and is well-tolerated in animal models. However, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has a short half-life in vivo, requiring frequent dosing to maintain its effects. It also has limited bioavailability, as it is rapidly cleared from the bloodstream by the kidneys.

Future Directions

P-ITPP has several potential future directions for research and development. One area of interest is the development of 1-[3-(isopropylthio)propoxy]-4-methylbenzene analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of 1-[3-(isopropylthio)propoxy]-4-methylbenzene in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, 1-[3-(isopropylthio)propoxy]-4-methylbenzene could be explored for its potential applications in other hypoxia-related disorders, such as respiratory diseases and altitude sickness.
Conclusion
1-[3-(isopropylthio)propoxy]-4-methylbenzene, or 1-[3-(isopropylthio)propoxy]-4-methylbenzene, is a promising allosteric effector of hemoglobin that enhances the release of oxygen from red blood cells. It has potential therapeutic applications for various hypoxia-related disorders, including cancer, ischemia, and sickle cell anemia. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 1-[3-(isopropylthio)propoxy]-4-methylbenzene involves the reaction of 4-methylphenol with 3-isopropylthiopropyl chloride in the presence of a base, followed by the reaction with 1-chloro-2-(propyloxy)benzene. The final product is obtained after purification through recrystallization and column chromatography.

Scientific Research Applications

P-ITPP has been extensively studied for its potential therapeutic applications. It has been shown to improve oxygen delivery to hypoxic tumors, leading to increased tumor oxygenation and enhanced radiation therapy efficacy. P-ITPP has also been investigated for its ability to ameliorate ischemic injuries, such as stroke and myocardial infarction, by increasing oxygen availability to affected tissues. Additionally, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has been found to increase oxygen delivery to red blood cells in sickle cell anemia patients, potentially reducing the risk of vaso-occlusive crises.

properties

IUPAC Name

1-methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11(2)15-10-4-9-14-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQOKQUMNZZKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.